Product packaging for 1-Boc-5-bromo-6-methoxy-1H-indazole(Cat. No.:CAS No. 1305320-56-2)

1-Boc-5-bromo-6-methoxy-1H-indazole

Cat. No.: B580394
CAS No.: 1305320-56-2
M. Wt: 327.178
InChI Key: VIQMSJUMBDMBQP-UHFFFAOYSA-N
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Description

Overview of Indazole Derivatives in Organic Synthesis

Indazole derivatives are fundamental building blocks for synthesizing a vast array of complex organic molecules. Their versatility is rooted in the reactivity of the indazole core, which is amenable to a wide range of chemical transformations. These derivatives are extensively investigated for their therapeutic potential, exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The synthesis of these functionalized indazoles often requires multi-step sequences, emphasizing the demand for efficient and selective synthetic methodologies.

Importance of Regioselective Functionalization in Heterocyclic Chemistry

Regioselectivity, the control over the position of a chemical reaction, is a critical principle in heterocyclic chemistry. For a molecule such as indazole with multiple potential reaction sites, achieving regioselective functionalization is essential to obtain the desired isomer and, consequently, the intended biological activity. A lack of control can lead to a mixture of products that are often challenging and costly to separate, resulting in diminished yields. Therefore, the development of synthetic methods that enable the precise modification of specific positions on the indazole ring is a principal objective for organic chemists. Protecting groups, like the tert-butyloxycarbonyl (Boc) group, are instrumental in achieving this control by temporarily masking certain reactive sites.

Contextualization of 1-Boc-5-bromo-6-methoxy-1H-indazole within Indazole Research

The compound this compound is a prime example of a strategically designed intermediate in the synthesis of indazoles. The "1-Boc" protecting group directs chemical modifications away from the N1 position of the pyrazole (B372694) ring. The bromine atom at the 5-position and the methoxy (B1213986) group at the 6-position of the benzene (B151609) ring introduce distinct points of reactivity and electronic influence. sigmaaldrich.com The bromo substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of substituents at this position. thieme-connect.derasayanjournal.co.in The methoxy group, being an electron-donating group, can modulate the reactivity of the benzene ring and can also be a site for further transformation, for instance, through demethylation to reveal a hydroxyl group. This strategic combination of a protecting group and two distinct functional groups on the scaffold renders this compound an invaluable precursor for the synthesis of highly substituted and complex indazole derivatives for a multitude of research applications. rasayanjournal.co.in

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 1305320-56-2 avantorsciences.com
Molecular Formula C₁₃H₁₅BrN₂O₃ avantorsciences.com
Molecular Weight 327.174 g/mol avantorsciences.com
Appearance Solid sigmaaldrich.com
Storage Temperature Ambient avantorsciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15BrN2O3 B580394 1-Boc-5-bromo-6-methoxy-1H-indazole CAS No. 1305320-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-bromo-6-methoxyindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-10-6-11(18-4)9(14)5-8(10)7-15-16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQMSJUMBDMBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 1 Boc 5 Bromo 6 Methoxy 1h Indazole

Reactivity of the Bromo-Substituent at C-5 Position

The bromine atom at the C-5 position is the most versatile site for modification, primarily serving as an anchor for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the C-5 position of the indazole ring. The bromo substituent serves as an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. N-Boc protected 5-bromoindazoles have been shown to be highly effective substrates for this reaction. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate (K₂CO₃) and a solvent like dimethoxyethane (DME). nih.govias.ac.in This methodology provides a reliable route to a variety of 5-aryl- and 5-heteroaryl-1H-indazole derivatives. ias.ac.in

The Sonogashira coupling enables the formation of a C-C bond between the C-5 position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI). The reaction conditions often involve a base, such as an amine (e.g., triethylamine), which can also serve as the solvent. This transformation is valuable for introducing alkynyl moieties, which can serve as precursors for further synthetic manipulations.

The Negishi coupling , which involves the reaction of an organozinc reagent with the aryl bromide, is another effective method for C-C bond formation. While less commonly documented for this specific substrate compared to the Suzuki coupling, the general principles apply. The reaction is catalyzed by a palladium or nickel complex. A key advantage of the Negishi reaction is the high reactivity of the organozinc nucleophiles, though they are also sensitive to moisture and air.

Table 1: Examples of Cross-Coupling Reactions at the C-5 Position of 1-Substituted-5-bromoindazoles This table presents representative conditions for cross-coupling reactions based on literature for similar substrates.

Reaction Coupling Partner Catalyst System Base Solvent Product Type
Suzuki Arylboronic Acid Pd(dppf)Cl₂ K₂CO₃ DME 5-Aryl-indazole
Sonogashira Terminal Alkyne Pd(PPh₃)₄ / CuI Et₃N THF / Et₃N 5-Alkynyl-indazole

| Negishi | Organozinc Halide | Pd(PPh₃)₄ | N/A | THF | 5-Alkyl/Aryl-indazole |

The direct formation of carbon-nitrogen bonds at the C-5 position is most effectively achieved through palladium-catalyzed methods, specifically the Buchwald-Hartwig amination . wikipedia.orgthieme-connect.de This reaction has become a cornerstone of modern synthetic chemistry for constructing aryl amine linkages. wikipedia.orgacsgcipr.org It involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. atlanchimpharma.com The choice of ligand is critical and is often tailored to the specific amine coupling partner; for instance, specialized ligands like Ruphos or Brettphos have been developed to improve coupling efficiency with secondary and primary amines, respectively. libretexts.org This method is generally preferred over classical nucleophilic aromatic substitution (SNAr), which would require harsh conditions and is often inefficient for an electron-rich system like the indazole ring. atlanchimpharma.com

Table 2: Representative Conditions for Buchwald-Hartwig Amination This table outlines typical components for the amination of 1-substituted-5-bromoindazoles.

Amine Type Coupling Partner Catalyst Ligand Base Solvent
Primary Amine R-NH₂ Pd₂(dba)₃ Brettphos NaOtBu Toluene
Secondary Amine R₂-NH Pd(OAc)₂ Ruphos K₃PO₄ Dioxane

Functional Group Transformations of the Methoxy (B1213986) Group at C-6 Position

The methoxy group at the C-6 position is relatively stable but can be transformed, most commonly through O-demethylation to unmask the corresponding phenol (B47542) (6-hydroxy-1H-indazole derivative). This transformation is synthetically valuable as the resulting hydroxyl group can be further functionalized, for example, through etherification or esterification.

Cleavage of the methyl ether can be achieved using various reagents. Strong Brønsted acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective but can be harsh. chim.it A more common and often milder method involves the use of Lewis acids, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM) being one of the most effective reagents for this purpose. Nucleophilic reagents, such as lithium tri-sec-butylborohydride (L-Selectride), have also been reported for O-demethylation in specific contexts. chim.it

Transformations Involving the Protected N1-Boc Group

The N1-Boc group serves as a crucial protecting group, directing lithiation and ensuring solubility in organic solvents. Its removal and the subsequent functionalization of the revealed N-H group are key steps in many synthetic sequences.

The tert-butyloxycarbonyl (Boc) group is designed for facile removal under specific conditions. The most common method for deprotection involves treatment with a strong acid. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in a solvent like 1,4-dioxane (B91453) or diethyl ether will efficiently cleave the Boc group, liberating the free N-H of the indazole ring and producing tert-butanol (B103910) and carbon dioxide as byproducts. In some cases, particularly under the basic conditions used for certain cross-coupling reactions, the Boc group may be cleaved in situ.

Once the Boc group is removed to yield 5-bromo-6-methoxy-1H-indazole, the N-H proton can be abstracted by a base, generating an indazolide anion. This anion is ambident, with nucleophilic character at both the N-1 and N-2 positions. Consequently, subsequent alkylation or arylation reactions can lead to a mixture of N-1 and N-2 substituted regioisomers, presenting a significant synthetic challenge. nih.gov

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. nih.govresearchgate.net

N-1 Selectivity : The use of sodium hydride (NaH) as a base in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 alkylated product. nih.gov This is sometimes attributed to the coordination of the sodium cation with the N-2 nitrogen, directing the electrophile to the N-1 position.

N-2 Selectivity : In contrast, employing a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) typically results in a higher proportion of the N-2 substituted isomer. nih.gov

Careful optimization of these conditions is therefore essential to achieve the desired regiochemical outcome for the functionalization at the N-1 position. researchgate.netnih.gov

Regioselective Functionalization at Other Positions of the Indazole Ring System

The regioselective functionalization of the indazole core, beyond the more commonly targeted C3 position, presents a significant challenge in synthetic organic chemistry. The precise introduction of substituents at other positions on the bicyclic system is governed by the interplay of electronic and steric effects of the existing functionalities. In the case of 1-Boc-5-bromo-6-methoxy-1H-indazole, the N1-Boc protecting group, the C5-bromo substituent, and the C6-methoxy group collectively influence the reactivity and regioselectivity of further transformations.

C-H Activation and Direct Functionalization Strategies

Direct C-H activation has emerged as a powerful tool for the efficient formation of carbon-carbon and carbon-heteroatom bonds, avoiding the pre-functionalization steps often required in traditional cross-coupling reactions. For N-protected indazoles, direct C-H functionalization typically occurs at the C3 and C7 positions.

The N1-Boc group, being electron-withdrawing, generally deactivates the indazole ring towards electrophilic attack but can also act as a directing group in certain transition-metal-catalyzed C-H activation reactions. However, reports suggest that the Boc group is not always an effective directing group for C7 functionalization of 1H-indazoles.

In the context of this compound, the potential sites for C-H activation on the benzene (B151609) ring are C4 and C7. The methoxy group at C6 is a strong electron-donating group, which would activate the ortho-positions (C5 and C7) and the para-position (C4) towards electrophilic-type C-H activation. Conversely, the bromo group at C5 is an electron-withdrawing group via induction but can donate electron density through resonance, and it is also an ortho-, para-director.

Considering these competing effects:

C7-Functionalization: The C7 position is ortho to the electron-donating methoxy group and is often a favored site for directed C-H activation in 1H-indazoles. The steric bulk of the C6-methoxy group might influence the approach of the catalytic species.

C4-Functionalization: The C4 position is para to the methoxy group and ortho to the bromo group. The strong activating effect of the methoxy group could direct functionalization to this position.

Table 1: Predicted Regioselectivity of C-H Activation on this compound

PositionElectronic EffectsSteric HindrancePredicted Reactivity
C3 Electronically favored for deprotonation.Accessible.High, a common site for functionalization.
C4 Activated by the para-methoxy group.Relatively accessible.Moderate to high.
C7 Activated by the ortho-methoxy group.Potentially hindered by the adjacent methoxy group.Moderate, depending on the catalytic system.

Electrophilic Aromatic Substitution Patterns

The 6-methoxy group is a powerful activating and ortho-, para-directing group. The 5-bromo substituent is a deactivating but ortho-, para-directing group. The directing effects of these two substituents will determine the regiochemical outcome of EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Introduction of another halogen atom would likely be directed by the powerful methoxy group to its ortho or para positions. The para position (C4) and the other ortho position (C7) are the most probable sites. Given that the C5 position is already occupied by a bromine atom, substitution at C4 or C7 is anticipated. Steric hindrance at C7 by the adjacent methoxy group might favor substitution at C4.

Nitration: Under nitrating conditions, the strong directing effect of the methoxy group would again favor substitution at the C4 and C7 positions. The deactivating effect of the N1-Boc and C5-bromo groups would necessitate harsh reaction conditions, which could lead to side reactions or decomposition.

Friedel-Crafts Acylation and Alkylation: These reactions are generally not successful on strongly deactivated aromatic rings. The presence of the N1-Boc and C5-bromo groups would likely render the indazole ring of this compound unreactive towards Friedel-Crafts reactions under standard conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionDirecting Groups' InfluencePredicted Major Product(s)
Halogenation Methoxy (o,p-director, activating) > Bromo (o,p-director, deactivating)4-Halo-1-Boc-5-bromo-6-methoxy-1H-indazole and/or 7-Halo-1-Boc-5-bromo-6-methoxy-1H-indazole
Nitration Methoxy (o,p-director, activating) > Bromo (o,p-director, deactivating)4-Nitro-1-Boc-5-bromo-6-methoxy-1H-indazole and/or 7-Nitro-1-Boc-5-bromo-6-methoxy-1H-indazole
Friedel-Crafts N1-Boc (deactivating), Bromo (deactivating)Reaction not likely to proceed under standard conditions.

Mechanistic and Computational Investigations of 1 Boc 5 Bromo 6 Methoxy 1h Indazole and Its Analogues

Theoretical Studies on Reaction Mechanisms

Theoretical investigations, particularly those employing quantum mechanical calculations, are instrumental in building a bottom-up understanding of the chemical transformations that indazole derivatives undergo. These studies allow for the detailed exploration of potential reaction pathways, the characterization of fleeting intermediates, and the quantification of energy barriers that determine reaction outcomes.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a primary computational tool for elucidating the mechanisms of complex organic reactions involving indazole scaffolds. By calculating the electronic structure and energies of molecules, DFT can map out the entire potential energy surface of a reaction, identifying the most likely pathway from reactants to products.

For instance, DFT calculations have been pivotal in understanding the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a close analogue of 1-Boc-5-bromo-6-methoxy-1H-indazole. researchgate.netnih.gov These studies suggest that the reaction mechanism and its selectivity are highly dependent on the reaction conditions. Under specific conditions, calculations indicate a chelation mechanism, where a cesium ion coordinates with both the N2 nitrogen and the oxygen of the C3-carboxylate group, thereby directing alkylation to the N1 position. nih.govbeilstein-journals.org In the absence of such a chelating metal ion, other non-covalent interactions become dominant, leading to the formation of the N2-substituted product. beilstein-journals.org

DFT has also been used to explore the C3-functionalization of indazoles. In the copper-hydride-catalyzed allylation of N-(benzoyloxy)indazoles, DFT calculations were performed to explain the differences in reactivity between indazole and indole (B1671886) electrophiles. nih.gov The calculations revealed that the indazole reaction likely proceeds through a six-membered Zimmerman-Traxler-type transition state, a pathway favored because it avoids the formation of a less stable Cu(III) intermediate. semanticscholar.org

Computational Modeling of Transition States and Intermediates

A key strength of computational chemistry is its ability to model the geometry and energy of transition states—the high-energy, transient species that exist at the peak of a reaction's energy profile. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.

In the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes, DFT calculations identified a 1,2-hydride shift as the rate-determining step of the reaction, with a calculated energy barrier of +18.1 kcal/mol. acs.org Similarly, for the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT was used to locate the transition states for both N1 and N2 alkylation. Under Mitsunobu conditions, the transition state leading to the N2-product was found to be lower in energy by 1.1 kcal/mol compared to the N1-pathway, a difference attributed to stabilizing non-covalent interactions between the reactants. beilstein-journals.orgbeilstein-journals.org This small energy difference correctly predicted the experimentally observed preference for the N2 product. beilstein-journals.orgbeilstein-journals.org

Table 1: Calculated Energy Differences in Indazole Reactions
Reaction SystemComputational MethodFindingEnergy Difference (kcal/mol)Reference
1H/2H Tautomerism of IndazoleMP2/cc-pVTZ1H-tautomer is more stable3.25 (13.6 kJ/mol) researchgate.net
N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate (Mitsunobu)DFTN2 transition state favored over N11.1 beilstein-journals.orgbeilstein-journals.org
N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylateDFTN1-product is thermodynamically more stable than N2-product4.4 beilstein-journals.orgbeilstein-journals.org
Cu-Catalyzed Synthesis of 3-alkenyl-2H-indazolesDFT (M06/6-31G(d,p))Rate-determining 1,2-hydride shift transition state18.1 acs.org

Understanding Regioselectivity through Computational Analysis

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized, often leading to a mixture of regioisomers. Computational analysis is crucial for understanding and predicting the factors that control whether a reaction occurs at the N1 or N2 position.

N1 versus N2 Tautomerism and Reactivity

The parent indazole molecule exists as two rapidly interconverting annular tautomers: the 1H-indazole and the 2H-indazole. nih.gov The relative stability of these tautomers is a key factor influencing reactivity. Theoretical calculations at various levels of theory, including B3LYP and MP2, have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase and in solution. researchgate.netmdpi.com For the parent indazole, this energy difference is calculated to be around 3.3 to 5.1 kcal/mol (13.6 to 21.4 kJ/mol). researchgate.net This inherent stability often means that reactions under thermodynamic control favor the formation of N1-substituted products. mdpi.com However, the N2-isomers are often favored under kinetic control. mdpi.com

Steric and Electronic Effects on Reaction Outcomes

The regiochemical outcome of reactions on the indazole ring is a delicate balance of steric and electronic effects. beilstein-journals.org The substituents on the indazole core, the nature of the electrophile, the solvent, and the base used can all influence the N1/N2 product ratio. mdpi.combeilstein-journals.org

Computational studies on methyl 5-bromo-1H-indazole-3-carboxylate have provided a detailed rationale for observed regioselectivity. nih.govbeilstein-journals.orgbeilstein-journals.org

Electronic Effects & Chelation: DFT calculations showed that when using a cesium base (Cs2CO3), the N1-product is favored. nih.gov This is explained by a chelation mechanism where the Cs+ ion coordinates to both the N2 atom and the carbonyl oxygen of the ester at the C3 position. This coordination blocks the N2 position and activates the N1 position for nucleophilic attack. nih.govbeilstein-journals.org

Non-Covalent Interactions (NCIs): Under different conditions, such as the Mitsunobu reaction, where chelation is not a factor, the N2-product is predominantly formed. beilstein-journals.org DFT analysis revealed that this selectivity is driven by stabilizing non-covalent interactions (NCIs) in the transition state leading to the N2-isomer. These interactions, such as hydrogen bond-like contacts, lower the energy of the N2 transition state relative to the N1 transition state, making the N2 pathway kinetically more favorable. beilstein-journals.orgbeilstein-journals.org

Steric Hindrance: Steric effects also play a significant role. Bulky substituents at the C7 position can hinder attack at the adjacent N1 position, thereby favoring substitution at the more accessible N2 position. researchgate.net Conversely, substituents at the C3 position can sterically block the N2 position from an incoming electrophile, leading to higher N1 selectivity. beilstein-journals.org

Molecular Dynamics (MD) Simulations in Understanding Reaction Dynamics

While DFT is excellent for studying static structures and energy profiles, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions in a simulated environment.

In the context of indazole analogues, MD simulations have been extensively used to understand their interaction with biological macromolecules, which can be considered a type of reaction dynamic (ligand-receptor binding). nih.govmdpi.com For example, after predicting a likely binding pose of an indazole derivative into a protein's active site using molecular docking, MD simulations are performed to assess the stability of this complex. nih.govresearchgate.net

The simulation tracks the positions of all atoms over a period of nanoseconds, revealing whether the indazole ligand remains stably bound in the predicted orientation or if it shifts or dissociates. nih.gova-z.lu Analysis of the MD trajectory can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and can quantify the flexibility of the ligand within the binding site. nih.govresearchgate.net Such studies on indazole derivatives as inhibitors of targets like HIF-1α and protein kinases have confirmed that the compounds remain stable in the active site, validating the docking results and providing a dynamic picture of the binding event. nih.govmdpi.comresearchgate.neta-z.lu

Advanced Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemistry for predicting molecular properties and reactivity. rsc.orgarpgweb.com For complex molecules like this compound, these computational methods provide insights into the electronic structure that are not easily accessible through experimental means alone.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. arpgweb.com The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. arpgweb.comasianresassoc.org A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical transformations. arpgweb.com

For substituted indazoles, the nature and position of the substituents significantly influence the energies of the frontier orbitals and, consequently, the HOMO-LUMO gap. In the case of this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing bromine atom (-Br) and Boc group (-Boc) have opposing effects on the electron density of the indazole ring system. The methoxy group tends to raise the energy of the HOMO, while the bromine and Boc groups generally lower the energy of both the HOMO and LUMO.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Indazole Analogues

Compound/Analogue HOMO (eV) LUMO (eV) HOMO-LUMO Gap (ΔE) (eV) Reference
Substituted 1H-indazole - - 4.98 asianresassoc.orgresearchgate.net
Nitro-substituted indazoles - - Lowered relative to parent arpgweb.com

Note: The values presented are for analogous compounds and serve to illustrate the expected range and substituent effects. Specific values for this compound would require dedicated computational analysis.

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. asianresassoc.orgresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would reveal a complex electronic landscape. The oxygen atoms of the methoxy and Boc groups are expected to be regions of high electron density (red), making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms, particularly the one on the indazole nitrogen (if present, though in this case it is protected by the Boc group) and those on the aromatic ring, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Mulliken population analysis, another method for probing charge distribution, often complements MEP mapping by assigning partial charges to each atom in the molecule. In substituted indazoles, the nitrogen atoms of the pyrazole (B372694) ring and any oxygen-containing substituents are typically the most electronegative sites, while the carbon atoms attached to electronegative groups and the aromatic protons are generally the most electropositive. asianresassoc.orgresearchgate.net In this compound, the bromine atom, due to its electronegativity and polarizability, will also significantly influence the local charge distribution. The interplay of the electron-donating methoxy group and the electron-withdrawing bromine and Boc groups will create a nuanced charge distribution that dictates the regioselectivity of its reactions.

Fukui Functions and Local Reactivity Descriptors

While FMO theory and MEP mapping provide a global picture of reactivity, Fukui functions offer a more quantitative and localized prediction of reactive sites within a molecule. arpgweb.comcore.ac.uk Derived from the change in electron density with respect to a change in the number of electrons, Fukui functions identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).

f-(r) : for electrophilic attack (measures the reactivity of a site towards an electron-withdrawing reagent).

f0(r) : for radical attack.

Computational studies on substituted indazoles have demonstrated the utility of Fukui functions in rationalizing observed regioselectivity in reactions such as bromination. nih.gov For instance, in the bromination of 4-substituted NH-free indazoles, DFT calculations of the Fukui function f+ correctly predicted that the C5 and C7 positions are the most susceptible to nucleophilic attack by a bromide anion. nih.gov

For this compound, the calculation of Fukui functions would provide precise predictions about the most reactive sites for various types of chemical transformations. The carbon atoms of the indazole ring, particularly those not already substituted, would be of primary interest. The relative magnitudes of the Fukui functions at these positions would guide the synthetic chemist in predicting the outcome of reactions such as lithiation, cross-coupling, or further halogenation. The presence of the bulky Boc protecting group on the N1 position would also sterically influence the accessibility of nearby sites, a factor that complements the electronic predictions of the Fukui functions.

Role As a Synthetic Intermediate for Complex Molecule Construction

Utilization in the Synthesis of Diverse Heterocyclic Scaffolds

The primary utility of 1-Boc-5-bromo-6-methoxy-1H-indazole lies in its application in transition-metal-catalyzed cross-coupling reactions. The bromine atom at the C5 position serves as a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents and the fusion of new ring systems.

Notably, palladium-catalyzed reactions such as the Suzuki and Sonogashira couplings are frequently employed to elaborate the indazole core. For instance, a closely related compound, 1-Boc-5-bromo-3-methoxy-1H-indazole, was successfully used in a Suzuki cross-coupling reaction with (2-aminopyridin-4-yl)boronic acid. nih.gov This reaction formed a key carbon-carbon bond, yielding a complex tri-heterocyclic intermediate, which is a precursor for potential anticancer agents. nih.gov

The versatility of this scaffold is further demonstrated by studies on analogous compounds like 1-Boc-5-bromo-3-iodo-indazole. This substrate has been used in sequential cross-coupling reactions to generate a library of diverse indole (B1671886) and indazole derivatives. thieme-connect.de By reacting the more labile iodo group first, and subsequently the bromo group, chemists can introduce different alkynyl and aryl moieties in a controlled manner. thieme-connect.de This sequential approach highlights the potential of the 5-bromo position on this compound for the planned synthesis of polysubstituted indazoles. Microwave-assisted organic synthesis has also proven to be an effective technique for the functionalization of N-Boc protected bromo-indazoles, often leading to improved reaction times and yields. rasayanjournal.co.in

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Related Bromo-Indazole Intermediates

Starting IntermediateCoupling PartnerReaction TypeResulting ScaffoldReference
1-Boc-5-bromo-3-methoxy-1H-indazole(2-Aminopyridin-4-yl)boronic acidSuzuki Coupling5-(2-Aminopyridin-4-yl)-3-methoxy-1H-indazole derivative nih.gov
1-Boc-5-bromo-3-iodo-1H-indazoleN-TosylpropargylamineSonogashira Coupling5-Bromo-3-(N-tosylpropargylamino)-1H-indazole derivative thieme-connect.de
N-Boc-6-bromo-1H-indazolePhenylboronic acidSuzuki Coupling6-Phenyl-1H-indazole derivative rasayanjournal.co.in

Strategies for Further Elaboration of this compound to Advanced Building Blocks

The molecular architecture of this compound offers several strategic avenues for its elaboration into more complex and functionally rich building blocks. The tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen is crucial; it prevents side reactions at this position, such as N-arylation during palladium-catalyzed couplings, and directs substitution towards other positions. rasayanjournal.co.inresearchgate.net This protection is readily removed under acidic conditions, allowing for subsequent functionalization of the N1 position if desired. nih.gov

The C5-bromo substituent is the primary reactive site for elaboration. Advanced synthetic strategies often involve optimizing the conditions for cross-coupling reactions to achieve high yields and selectivity. For example, in the synthesis of a complex biaryl system from a related 1-Boc-5-bromo-indazole, standard Suzuki coupling conditions failed to provide the desired product. nih.gov Success was only achieved by employing a specific palladium catalyst/ligand system (XPhos-Pd-G2) in combination with a suitable base (K₂CO₃), demonstrating that the choice of catalytic system is critical for overcoming synthetic challenges. nih.gov

Sequential cross-coupling is another powerful strategy. In scaffolds containing multiple, differentially reactive halides, such as 1-Boc-5-bromo-3-iodo-indazole, the C-I bond can be selectively functionalized via a Sonogashira reaction, leaving the C-Br bond intact for a subsequent Suzuki coupling. thieme-connect.de This orthogonal reactivity allows for the controlled, stepwise introduction of different functional groups, creating highly complex and diverse molecular libraries from a single starting material. thieme-connect.de The C5-bromo group in this compound is perfectly suited for the second step in such a sequential functionalization strategy.

Comparison with Other Functionalized Indazole Intermediates in Synthetic Pathways

The synthetic utility of this compound is best understood when compared to other functionalized indazole intermediates. Its specific combination of substituents imparts a unique reactivity profile.

Reactivity vs. Iodo-indazoles : In palladium-catalyzed cross-coupling reactions, a carbon-iodine (C-I) bond is generally more reactive than a carbon-bromine (C-Br) bond. This difference is exploited in substrates like 1-Boc-5-bromo-3-iodo-indazole, where the C3-iodo position reacts selectively before the C5-bromo position. thieme-connect.de Therefore, while this compound is an excellent substrate for single coupling reactions, its iodo-analogs offer advantages for sequential, site-selective functionalizations.

Influence of Substituents : The electron-donating methoxy (B1213986) group at C6 and the electron-withdrawing bromo group at C5 modulate the electronic properties of the indazole ring, which can influence the efficiency of coupling reactions. Compared to an unsubstituted or monofunctionalized bromo-indazole, these additional groups can alter substrate solubility and interaction with the catalyst. The N-Boc group is thermodynamically stabilizing and prevents the formation of N-alkylation or N-arylation byproducts that can plague reactions with unprotected indazoles. researchgate.netmdpi.com

Role of the Protecting Group : While the Boc group is widely used due to its stability and ease of removal, other N-protecting groups like benzyl (B1604629) (Bn) or tetrahydropyranyl (THP) are also utilized. rasayanjournal.co.inchim.it The choice of protecting group is a critical strategic decision in a multi-step synthesis. The Boc group is favored for its robustness under many coupling conditions and its clean deprotection with acid, which leaves other functional groups intact. nih.gov In contrast, a benzyl group, typically removed by hydrogenolysis, might not be compatible with other reducible functional groups in the molecule.

Table 2: Comparison of Functionalized Indazole Intermediates

IntermediateKey FeatureAdvantages in SynthesisLimitations
This compoundC5-Bromo for coupling, N-Boc protectionGood for single, regioselective cross-coupling; N1 is protected from side reactions. nih.govrasayanjournal.co.inLess reactive than iodo-analogs; not suitable for initial step in sequential couplings where an iodo-group is present. thieme-connect.de
1-Boc-5-bromo-3-iodo-1H-indazoleDifferential reactivity of C-I vs. C-BrEnables selective, sequential Sonogashira and Suzuki reactions for building complex molecules. thieme-connect.deSynthesis requires an additional iodination step.
6-Bromo-1H-indazoleUnprotected N-HSimpler starting material.Susceptible to competing N-arylation or N-alkylation during coupling reactions. rasayanjournal.co.inresearchgate.net
1-THP-5-bromo-1H-indazoleN-THP protecting groupOffers alternative deprotection conditions (acid-labile). chim.itCan be less stable under certain reaction conditions compared to the Boc group.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient synthetic routes to 1-Boc-5-bromo-6-methoxy-1H-indazole and its derivatives is a key area of future research. Current methods, while effective, often rely on multi-step procedures that can be resource-intensive.

Emerging strategies are likely to focus on:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.net The application of flow chemistry could streamline the synthesis of indazole derivatives, reducing reaction times and waste generation. researchgate.net

Microwave-Assisted Synthesis: This technique has already shown promise in accelerating reactions for the synthesis of various indazoles, often leading to higher yields in shorter timeframes compared to conventional heating. ajrconline.orgrasayanjournal.co.in Further optimization of microwave-assisted protocols for the synthesis and functionalization of this compound could provide rapid access to a diverse library of compounds.

Catalytic C-H Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical approach to modify the indazole core. researchgate.netresearchgate.net Developing selective catalytic systems for the direct introduction of functional groups onto the indazole ring would bypass the need for pre-functionalized starting materials, simplifying synthetic sequences. researchgate.netresearchgate.net

Green Solvents and Catalysts: The use of environmentally benign solvents like PEG-400 and heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, is gaining traction for the synthesis of indazoles. acs.org These approaches align with the principles of green chemistry by minimizing the use of hazardous materials and facilitating catalyst recycling. acs.org

A recent patent highlights a three-step synthesis of a related compound, 6-bromo-3-methoxy-1-phenyl-1H-indazole, which avoids complex and hazardous reagents, suggesting a move towards simpler, more environmentally friendly industrial-scale production methods. google.com

Exploration of Underutilized Reactivity Modes

The bromine atom and the Boc-protected nitrogen on this compound offer a rich playground for exploring diverse chemical transformations. While Suzuki and other cross-coupling reactions are well-established, future work will likely delve into less conventional reactivity.

Key areas for exploration include:

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can be exploited for the rational design of supramolecular assemblies and crystalline materials.

Photoredox Catalysis: Visible-light-mediated reactions offer mild and selective methods for bond formation. researchgate.net Exploring the photochemical reactivity of this compound could unlock new pathways for its functionalization. researchgate.net

Difunctionalization Reactions: The development of one-pot reactions that simultaneously introduce two different functional groups onto the indazole scaffold would significantly enhance synthetic efficiency. acs.org

The positional isomer, 5-bromo-6-methoxy-1H-indazole, demonstrates how swapping the positions of the bromo and methoxy (B1213986) groups can alter the electronic distribution and reactivity of the molecule. This highlights the potential for fine-tuning the reactivity of the indazole core through strategic substitution.

Advanced Computational Studies for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of molecules. nih.govresearchgate.netrsc.org For this compound, advanced computational studies can provide valuable insights to guide experimental work.

Future computational efforts will likely focus on:

Predicting Reactivity and Regioselectivity: DFT calculations can help predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective reactions. nih.gov

Modeling Spectroscopic Properties: Computational modeling can assist in the interpretation of NMR and other spectroscopic data, confirming the structure of newly synthesized derivatives. researchgate.net

Understanding Non-Covalent Interactions: Molecular modeling can be used to study halogen bonding and other non-covalent interactions, which are crucial for applications in materials science.

Virtual Screening: For applications in chemical biology, computational docking studies can predict the binding of indazole derivatives to biological targets, helping to prioritize compounds for synthesis and testing. researchgate.net

Recent studies have successfully used DFT to analyze the HOMO-LUMO energy gaps of indazole derivatives and to model their electrostatic potential surfaces, providing a deeper understanding of their electronic structure and reactivity. nih.govrsc.org

Applications in Materials Science and Chemical Biology Research Tools (excluding drug development)

Beyond its role as a synthetic intermediate, this compound and its derivatives hold promise in materials science and as tools for chemical biology research.

Materials Science:

Indazole-based compounds are being explored for their potential in organic electronics. chemimpex.com The fused aromatic system of the indazole core provides a rigid and planar structure that can facilitate π-π stacking and charge transport, properties that are desirable for organic semiconductors. The ability to tune the electronic properties of the indazole ring through substitution makes these compounds attractive for applications in:

Organic Light-Emitting Diodes (OLEDs): Indazole derivatives have been investigated as components of OLEDs. researchgate.net

Organic Photovoltaics (OPVs): The light-absorbing properties of some indazole derivatives make them candidates for use in solar cells.

Crystalline Porous Materials: The propensity of brominated indazoles to form halogen bonds can be harnessed to construct ordered, porous materials with potential applications in gas storage and separation.

Chemical Biology Research Tools:

The indazole scaffold can be incorporated into molecules designed as probes to study biological processes. A notable area of interest is the development of fluorescent probes. ehu.esresearchgate.netnih.gov By attaching a fluorophore to the indazole core, it is possible to create sensors that change their fluorescence properties in response to specific analytes or changes in their environment. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Boc-5-bromo-6-methoxy-1H-indazole, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential halogenation and Boc protection. For example, bromination of 5-methoxy-1H-indazole using N-bromosuccinimide (NBS) in DMF at 0–25°C yields 5-bromo-6-methoxy-1H-indazole. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) with a base like DMAP or triethylamine in THF. Reaction monitoring via TLC or HPLC is critical, with purification by column chromatography (hexane/EtOAc). Yields depend on stoichiometry, solvent polarity, and temperature .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Key signals include the Boc group (singlet at ~1.4 ppm for tert-butyl), methoxy (-OCH₃, ~3.8–4.0 ppm), and indazole aromatic protons (7.0–8.5 ppm, split due to substituents).
  • MS : Molecular ion peak [M+H]⁺ should match the molecular weight (C₁₃H₁₅BrN₂O₃: ~343.2 g/mol).
  • IR : Stretching vibrations for C=O (Boc, ~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹). Cross-validation with X-ray crystallography (e.g., SHELX software) resolves ambiguities .

Q. What are the common side reactions during Boc protection of 5-bromo-6-methoxy-1H-indazole, and how can they be minimized?

  • Methodology : Competing N-alkylation or dehalogenation may occur under harsh conditions. Use mild bases (e.g., DMAP instead of NaH) and anhydrous solvents to suppress hydrolysis. Low temperatures (0–5°C) and controlled Boc₂O addition reduce over-substitution. Post-reaction quenching with aqueous NH₄Cl and extraction with dichloromethane improve purity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of electrophilic substitution in this compound?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. The methoxy group donates electron density via resonance, directing electrophiles to the 4-position of the indazole ring. Bromine’s electron-withdrawing effect further polarizes the ring. Compare Fukui indices (electrophilicity) and HOMO-LUMO gaps to validate predictions .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodology :

  • Case Study : If DFT predicts 4-position reactivity but experiments show 7-substitution, re-evaluate solvent effects (PCM models) or steric hindrance from the Boc group.
  • Validation : Use kinetic studies (variable-temperature NMR) or isotopic labeling. Pair with high-resolution mass spectrometry (HRMS) to confirm unexpected products .

Q. How does the electronic environment of this compound influence its bioactivity in enzyme inhibition assays?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace bromine/methoxy with other substituents (e.g., -Cl, -CF₃) and test inhibitory potency against kinases (e.g., JAK2, EGFR).
  • Assays : Use fluorescence-based enzymatic assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. Compare with control compounds lacking Boc protection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.